Cas no 92961-15-4 (3-Phenylimidazo1,2-Apyridine)

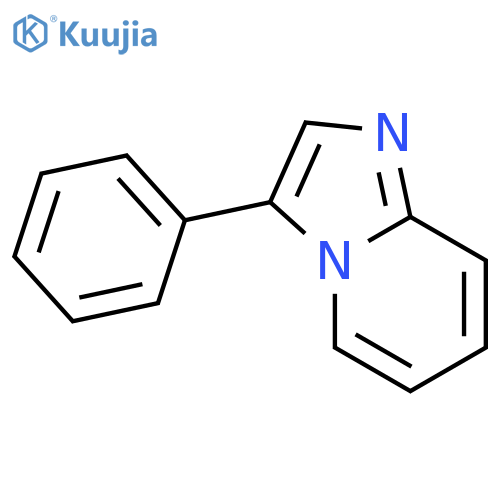

3-Phenylimidazo1,2-Apyridine structure

商品名:3-Phenylimidazo1,2-Apyridine

3-Phenylimidazo1,2-Apyridine 化学的及び物理的性質

名前と識別子

-

- Imidazo[1,2-a]pyridine,3-phenyl-

- 3-phenylimidazo[1,2-a]pyridine

- 9-phenyl-1,7-diazabicyclo[4.3.0]nona-2,4,6,8-tetraene

- CS-0330235

- AKOS019066929

- NSC81252

- DTXSID80292269

- SCHEMBL2650330

- AS-38314

- CHEMBL4563888

- MFCD02930754

- 92961-15-4

- Oprea1_062957

- CCG-40436

- NSC-81252

- 3-Phenylimidazo1,2-Apyridine

-

- MDL: MFCD02930754

- インチ: InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-14-13-8-4-5-9-15(12)13/h1-10H

- InChIKey: AFWDAKKJDBULCR-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CN=C3C=CC=CN23

計算された属性

- せいみつぶんしりょう: 194.084398327g/mol

- どういたいしつりょう: 194.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

3-Phenylimidazo1,2-Apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029196001-1g |

3-Phenylimidazo[1,2-a]pyridine |

92961-15-4 | 97% | 1g |

$597.92 | 2023-08-31 | |

| A2B Chem LLC | AI62171-250mg |

3-Phenylimidazo[1,2-a]pyridine |

92961-15-4 | 95% | 250mg |

$344.00 | 2024-07-18 | |

| abcr | AB334723-250mg |

3-Phenylimidazo[1,2-a]pyridine, 95%; . |

92961-15-4 | 95% | 250mg |

€497.50 | 2025-02-14 | |

| abcr | AB334723-1g |

3-Phenylimidazo[1,2-a]pyridine, 95%; . |

92961-15-4 | 95% | 1g |

€941.10 | 2025-02-14 | |

| A2B Chem LLC | AI62171-1g |

3-Phenylimidazo[1,2-a]pyridine |

92961-15-4 | 95% | 1g |

$1002.00 | 2024-07-18 | |

| Crysdot LLC | CD11011201-1g |

3-Phenylimidazo[1,2-a]pyridine |

92961-15-4 | 97% | 1g |

$364 | 2024-07-19 | |

| abcr | AB334723-500mg |

3-Phenylimidazo[1,2-a]pyridine, 95%; . |

92961-15-4 | 95% | 500mg |

€687.00 | 2025-02-14 | |

| Chemenu | CM270853-1g |

3-Phenylimidazo[1,2-a]pyridine |

92961-15-4 | 97% | 1g |

$344 | 2021-08-18 | |

| Chemenu | CM270853-1g |

3-Phenylimidazo[1,2-a]pyridine |

92961-15-4 | 97% | 1g |

$*** | 2023-03-31 | |

| Alichem | A029196001-250mg |

3-Phenylimidazo[1,2-a]pyridine |

92961-15-4 | 97% | 250mg |

$241.74 | 2023-08-31 |

3-Phenylimidazo1,2-Apyridine 関連文献

-

P. R. Nitha,Manu M. Joseph,Greeshma Gopalan,Kaustabh Kumar Maiti,K. V. Radhakrishnan,Parthasarathi Das Org. Biomol. Chem. 2018 16 6430

-

Yun Liu,Wenhui Wang,Junwen Han,Jinwei Sun Org. Biomol. Chem. 2017 15 9311

-

Phuong T. M. Ha,Thien N. Lieu,Son H. Doan,Trang T. B. Phan,Tung T. Nguyen,Thanh Truong,Nam T. S. Phan RSC Adv. 2017 7 23073

-

Sourav Jana,Sadhanendu Samanta,Avik K. Bagdi,Valerii Z. Shirinian,Alakananda Hajra RSC Adv. 2018 8 12360

-

Soumen Payra,Arijit Saha,Subhash Banerjee RSC Adv. 2016 6 12402

92961-15-4 (3-Phenylimidazo1,2-Apyridine) 関連製品

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92961-15-4)3-Phenylimidazo1,2-Apyridine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):171.0/290.0/782.0